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Introduction
Anisodine hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a

non-specific muscarinic acetylcholine receptor antagonist.[1][2][3] Also known by the names

Yiganling and 654-2, it is primarily utilized in China for a variety of clinical applications,

including the treatment of acute ischemic stroke, septic shock, and organophosphate

poisoning.[1][4] This technical guide provides a comprehensive overview of the

pharmacological properties of Anisodine hydrobromide, summarizing available quantitative

data, detailing relevant experimental methodologies, and visualizing key signaling pathways.

Mechanism of Action
Anisodine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine

receptors (mAChRs) in both the central and peripheral nervous systems.[1][2][5] By blocking

the binding of the endogenous neurotransmitter acetylcholine, it inhibits parasympathetic nerve

stimulation. This antagonism leads to a variety of physiological effects, including smooth

muscle relaxation, reduced glandular secretions, and mydriasis.[2][5] Studies suggest that

Anisodine hydrobromide interacts with M1, M2, M3, M4, and M5 receptor subtypes.[6][7] Its

therapeutic effects in various conditions are attributed to this anticholinergic activity, as well as

potential modulation of other signaling pathways.
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Pharmacodynamics
The pharmacodynamic effects of Anisodine hydrobromide are a direct consequence of its

antagonism of muscarinic receptors. These effects are widespread, impacting multiple organ

systems.

Cardiovascular Effects
In conscious dogs, intravenous administration of Anisodine hydrobromide has been shown to

increase heart rate and blood pressure at higher doses.

Neurological Effects
In the context of cerebral ischemia, Anisodine hydrobromide has demonstrated

neuroprotective effects.[5] It has been observed to reduce the expression of M1, M2, M4, and

M5 muscarinic receptors in brain tissue subjected to hypoxia/reoxygenation.[6][8] Furthermore,

it exhibits a concentration-dependent inhibition of calcium influx and a reduction in reactive

oxygen species (ROS) levels in neuronal cells.[6]

Anti-inflammatory Effects
Anisodine hydrobromide has been reported to possess anti-inflammatory properties, including

the inhibition of pro-inflammatory cytokine production.[5]

Pharmacokinetics
The absorption, distribution, metabolism, and excretion of Anisodine hydrobromide have been

primarily studied in animal models.

Absorption and Distribution
Following intravenous administration in rats, Anisodine hydrobromide distributes to various

tissues, with the highest concentrations found in the kidney and stomach.[9] Peak

concentrations in most tissues are reached within 5 minutes.[9]

Metabolism and Excretion
Pharmacokinetic studies in beagle dogs indicate a rapid plasma elimination and a lack of

accumulation with repeated dosing.[9]
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Quantitative Pharmacological Data
While extensive quantitative data on the binding affinities of Anisodine hydrobromide for each

muscarinic receptor subtype are limited in publicly available literature, the following tables

summarize the available pharmacokinetic parameters from animal studies.

Table 1: Pharmacokinetic Parameters of Anisodine Hydrobromide in Beagle Dogs Following

Intravenous Administration[9]

Dose (mg/kg) Cmax (ng/mL) AUC0-t (ng·h/mL) t1/2z (h)

0.1 43.3 ± 8.6 35.9 ± 6.6 0.9 ± 0.3

0.3 117.9 ± 40.2 159.6 ± 56.6 1.5 ± 0.9

0.9 348.6 ± 40.0 443.3 ± 50.3 1.1 ± 0.2

Data are presented as mean ± standard deviation.

Table 2: Tissue Distribution of Anisodine Hydrobromide in Rats Following a Single 5 mg/kg

Intravenous Injection[9]

Tissue Peak Concentration (ng/mL or ng/g)

Kidney 1967.6 ± 569.4

Stomach 2316.9 ± 952.6

Brain < 200

Fat < 200

Testis < 200

Data are presented as mean ± standard deviation.

Experimental Protocols
Detailed experimental protocols for studies specifically utilizing Anisodine hydrobromide are

not extensively reported. However, based on the nature of the reported findings, the following
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are generalized methodologies that would be employed.

Radioligand Binding Assay for Muscarinic Receptor
Affinity
Objective: To determine the binding affinity (Ki) of Anisodine hydrobromide for M1-M5

muscarinic receptor subtypes.

Methodology:

Membrane Preparation: Membranes are prepared from cells stably expressing individual

human muscarinic receptor subtypes (M1-M5).

Competition Binding Assay: A fixed concentration of a suitable radioligand (e.g., [³H]-N-

methylscopolamine) is incubated with the receptor-containing membranes in the presence of

increasing concentrations of unlabeled Anisodine hydrobromide.

Separation and Counting: Bound and free radioligand are separated by rapid filtration. The

amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

Data Analysis: The IC50 value (the concentration of Anisodine hydrobromide that inhibits

50% of the specific binding of the radioligand) is determined by non-linear regression

analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
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Objective: To assess the effect of Anisodine hydrobromide on intracellular calcium

mobilization.

Methodology:

Cell Culture and Dye Loading: Neuronal cells (e.g., SH-SY5Y) are cultured on glass

coverslips and loaded with a calcium-sensitive fluorescent dye such as Fura-2 AM.[10]

Baseline Fluorescence Measurement: The coverslip is mounted on a fluorescence

microscope, and baseline fluorescence is recorded at excitation wavelengths of 340 nm and

380 nm, with emission at 510 nm.

Stimulation and Recording: Cells are stimulated with a muscarinic agonist (e.g., carbachol) in

the presence and absence of varying concentrations of Anisodine hydrobromide. Changes

in fluorescence intensity are recorded over time.

Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is calculated to

determine the intracellular calcium concentration. The inhibitory effect of Anisodine
hydrobromide on agonist-induced calcium mobilization is then quantified.

Cell Preparation
Fluorescence Imaging

Data Analysis

Neuronal Cells Load with Fura-2 AM Record Baseline
(340/380 nm)

Stimulate with Agonist
+/- Anisodine HBr

Record Fluorescence
Changes Calculate 340/380 nm Ratio Determine [Ca2+]i Quantify Inhibition

Click to download full resolution via product page

Calcium Imaging Experimental Workflow

Signaling Pathways
Anisodine hydrobromide, through its antagonism of muscarinic receptors, can modulate

various downstream signaling pathways.
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Muscarinic Receptor Signaling
Muscarinic receptors are G protein-coupled receptors (GPCRs). M1, M3, and M5 receptors

couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the

production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple

to Gi/o proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels. Anisodine
hydrobromide, by blocking these receptors, can prevent these downstream signaling events.
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Muscarinic Receptor Signaling Pathways
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The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved

in cell proliferation, differentiation, and survival. While the precise mechanism of its modulation

by Anisodine hydrobromide is not fully elucidated, its antagonism of muscarinic receptors can

indirectly influence this pathway. For instance, Gq-coupled muscarinic receptors can activate

the ERK pathway through PKC, and Gi-coupled receptors can also modulate it.
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ERK1/2 Signaling Pathway Modulation
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Clinical Applications
Anisodine hydrobromide is used clinically for several conditions, primarily in China.

Acute Ischemic Stroke
Clinical studies have suggested that Anisodine hydrobromide injection may improve outcomes

in patients with acute ischemic stroke by improving cerebral blood flow and providing

neuroprotection.[1][2][11][12]

Septic Shock
Anisodine hydrobromide is used in the treatment of septic shock, where it is thought to

improve microcirculation.

Organophosphate Poisoning
As a muscarinic antagonist, Anisodine hydrobromide can counteract the effects of excessive

acetylcholine accumulation caused by organophosphate poisoning.

Conclusion
Anisodine hydrobromide is a non-selective muscarinic receptor antagonist with a range of

pharmacological effects that have led to its clinical use in several indications. While its general

mechanism of action is understood, a more detailed quantitative characterization of its

interaction with muscarinic receptor subtypes and its influence on downstream signaling

pathways would be beneficial for a more complete understanding of its therapeutic potential

and for the development of more selective agents. This guide provides a summary of the

current knowledge and highlights areas where further research is warranted.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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